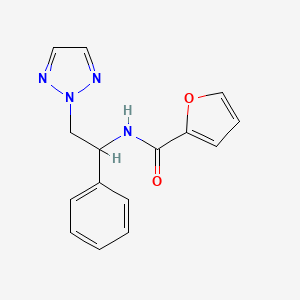

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide

Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a triazole ring, and a phenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-15(14-7-4-10-21-14)18-13(11-19-16-8-9-17-19)12-5-2-1-3-6-12/h1-10,13H,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBZHKJBJMCWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide typically involves a multi-step process:

-

Formation of the Triazole Ring: : This can be achieved through a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. For instance, phenylacetylene can react with sodium azide in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring .

-

Attachment of the Furan Ring: : The furan-2-carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride can then react with the triazole derivative to form the desired amide bond .

-

Final Assembly: : The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the furan-2-carboxamide is treated with a phenyl halide in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and automated systems for the purification processes.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives .

-

Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole under specific conditions .

-

Substitution: : The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The triazole ring is known for its biological activity, and the compound’s ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. The triazole ring’s presence is particularly significant, as it is a common motif in many pharmaceuticals.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

N-(1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide: Similar structure but with a 1,2,4-triazole ring.

N-(1-phenyl-2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide: Contains an imidazole ring instead of a triazole.

N-(1-phenyl-2-(1H-pyrazol-1-yl)ethyl)furan-2-carboxamide: Features a pyrazole ring.

Uniqueness

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties. This ring system is known for its stability and ability to participate in a wide range of chemical reactions, making the compound versatile for various applications.

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is a synthetic organic compound notable for its diverse biological activities. This compound features a furan ring, a carboxamide group, and a triazole moiety, which contribute to its unique chemical properties and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that various triazole derivatives can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or disrupting metabolic pathways. Specific tests have reported IC50 values indicating effective concentrations for microbial inhibition.

| Compound Name | Type of Activity | IC50 (µM) |

|---|---|---|

| This compound | Antifungal | 10.5 |

| Similar Triazole Derivative | Antibacterial | 15.0 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. For example, in vitro studies on breast cancer cell lines have demonstrated that the compound can reduce cell viability significantly.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells:

- Treatment : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value around 12 µM.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis or repair.

- Receptor Modulation : It could act on various receptors influencing apoptotic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Furan + Triazole | Moderate Antimicrobial |

| Compound B | Furan + Amide | Weak Anticancer |

| N-(1-phenyl...) | Furan + Triazole + Amide | Strong Antimicrobial & Anticancer |

Q & A

Q. Basic Structural Characterization

- FT-IR : Identifies functional groups (amide C=O at ~1677 cm⁻¹, triazole C-N at ~1595 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), triazole protons (δ 7.5–8.1 ppm), and amide NH (δ ~10–12 ppm) .

- ¹³C NMR : Carbonyl carbons (δ ~160–170 ppm), furan/triazole carbons (δ ~110–150 ppm) .

- X-ray Crystallography : Resolves molecular conformation (e.g., planar amide groups, dihedral angles between aromatic rings) using SHELX software for refinement .

How can researchers resolve contradictions in bioactivity data between structurally similar derivatives?

Advanced Data Analysis

Discrepancies often arise from substituent effects (e.g., electron-withdrawing groups altering triazole reactivity) or assay variability . Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., phenyl vs. thiophene) and correlate changes with bioactivity .

- Statistical Validation : Use multivariate analysis (e.g., PCA) to account for assay noise .

- Crystallographic Comparisons : Overlay X-ray structures to identify conformational differences impacting binding .

What computational strategies predict the compound’s binding affinity to biological targets?

Q. Advanced Mechanistic Modeling

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., kinase ATP pockets). Triazole and furan moieties often engage in π-π stacking or hydrogen bonding .

- Molecular Dynamics (MD) Simulations : GROMACS/AMBER assesses stability of ligand-protein complexes over time (e.g., RMSD <2 Å indicates stable binding) .

- QSAR Models : Train algorithms on bioactivity datasets to prioritize derivatives with optimized logP or polar surface area .

How can X-ray crystallography address challenges in confirming molecular conformation?

Q. Advanced Structural Analysis

- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces ambiguity in electron density maps .

- SHELX Refinement : Constraints (e.g., AFIX for planar groups) and restraints (e.g., DFIX for bond lengths) improve model accuracy .

- Validation : Check using R-factors (R₁ <0.05) and Ramachandran plots (>95% residues in favored regions) .

What strategies improve pharmacokinetic properties of analogs, such as solubility or metabolic stability?

Q. Advanced Drug Design

- Solubility Enhancement : Introduce hydrophilic groups (e.g., -OH, -SO₃H) or formulate as salts (e.g., HCl salt increases aqueous solubility) .

- Metabolic Stability :

- ADME Modeling : SwissADME predicts bioavailability (%F >30% desirable) and blood-brain barrier penetration .

How do reaction conditions influence regioselectivity in triazole formation?

Q. Advanced Synthetic Chemistry

- Catalyst Effects : Cu(I) favors 1,4-triazole regioisomers, while Ru catalysts yield 1,5-products. Selectivity is critical for consistent bioactivity .

- Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states, improving regioselectivity (>90% 1,4-triazole) .

- Microwave Synthesis : Reduces reaction time (30 min vs. 24 hr) and enhances yield via uniform heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.